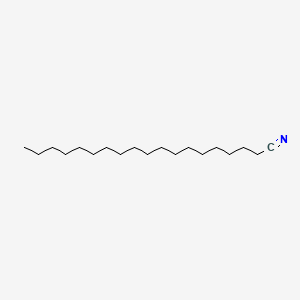

Nonadecanenitrile

Description

The exact mass of the compound Nonadecanenitrile is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Nonadecanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nonadecanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

nonadecanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20/h2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVDGSHXQMOKTDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873468 | |

| Record name | Nonadecanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28623-46-3, 68153-02-6 | |

| Record name | Nonadecanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28623-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nonadecanenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028623463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitriles, C16-22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068153026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nonadecanenitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nonadecanenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nitriles, C16-22 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Nonadecanonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nitriles, C16-22 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Nonadecanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Situating Nonadecanenitrile in Chemical Research

An In-depth Technical Guide to Nonadecanenitrile: Properties, Characterization, and Handling

Nonadecanenitrile (C₁₉H₃₇N), also known as octadecyl cyanide or stearyl cyanide, is a long-chain aliphatic nitrile.[1][2] Its structure is characterized by a saturated 18-carbon chain (octadecyl group) attached to a nitrile (-C≡N) functional group. This unique combination of a long, nonpolar hydrocarbon tail and a highly polar nitrile head imparts specific physicochemical properties that make it a subject of interest in organic synthesis, materials science, and as a potential lipophilic building block in the development of therapeutic agents. Understanding its core properties is fundamental for its effective application and safe handling in a research and development setting. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed protocols for its analytical characterization, and essential safety guidelines.

Part 1: Molecular Identity and Structure

Precise identification is the cornerstone of any chemical research. Nonadecanenitrile is identified by several key descriptors, summarized below.

Table 1: Identifiers for Nonadecanenitrile

| Identifier | Value | Source(s) |

|---|---|---|

| IUPAC Name | Nonadecanenitrile | [2][3] |

| CAS Number | 28623-46-3 | [1][3][4] |

| Molecular Formula | C₁₉H₃₇N | [1][3][4] |

| Molecular Weight | 279.51 g/mol | [1][2][3] |

| Synonyms | Octadecyl cyanide, Stearyl cyanide, n-Nonadecanonitrile, 1-Cyanooctadecane | [1][2][4] |

| SMILES | CCCCCCCCCCCCCCCCCCC#N | [2][3][5] |

| InChIKey | MVDGSHXQMOKTDJ-UHFFFAOYSA-N |[2][4][5] |

The linear structure of nonadecanenitrile is fundamental to its physical properties, particularly its melting behavior and solubility.

Caption: Workflow for NMR-based structural validation.

Mass Spectrometry (MS): Molecular Weight Confirmation

Expertise & Rationale: Mass spectrometry provides definitive confirmation of the molecular weight and can offer structural information through fragmentation patterns. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for a volatile compound like nonadecanenitrile, providing separation and identification simultaneously.

Experimental Protocol (GC-MS):

-

Sample Preparation: Prepare a dilute solution of nonadecanenitrile (~1 mg/mL) in a volatile organic solvent such as hexane or ethyl acetate.

-

Apparatus: A GC-MS system, typically with an electron ionization (EI) source.

-

GC Method:

-

Column: A nonpolar capillary column (e.g., DB-5ms).

-

Injection: Inject 1 µL of the sample solution.

-

Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of ~300 °C.

-

-

MS Method:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis:

-

Molecular Ion (M⁺): Look for a peak at m/z = 279.5. This peak may be weak due to fragmentation.

-

Key Fragments: Observe characteristic fragmentation patterns of long-chain aliphatic compounds. The NIST Chemistry WebBook provides reference mass spectra for comparison. [4]

-

Part 4: Safety and Handling

Proper handling of nonadecanenitrile is essential to ensure laboratory safety. It is classified as harmful if swallowed and can cause skin and eye irritation. [2][6] Table 3: GHS Hazard Information for Nonadecanenitrile

| Pictogram | Signal Word | Hazard Statements | Source(s) |

|---|

|

| Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [1][2][6]|Recommended Handling and Storage Procedures:

-

Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber). [7]* Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or powder. [7][8]* Spill Management: In case of a minor spill, absorb with an inert material (e.g., sand or vermiculite) and place in a sealed container for disposal. Avoid generating dust. [7]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents. [8]* First Aid:

-

If Swallowed: Rinse mouth and call a poison center or doctor immediately. Do not induce vomiting. [8] * Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists. [7] * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention. [7]

-

References

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Nonadecanenitrile | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Nonadecanenitrile [webbook.nist.gov]

- 5. PubChemLite - Nonadecanenitrile (C19H37N) [pubchemlite.lcsb.uni.lu]

- 6. N-NONADECANONITRILE price,buy N-NONADECANONITRILE - chemicalbook [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.com [fishersci.com]

Whitepaper: A Comprehensive Guide to the Synthesis of Nonadecanenitrile from Alkyl Halides

Abstract

This technical guide provides an in-depth exploration of the synthesis of nonadecanenitrile, a long-chain aliphatic nitrile, from alkyl halide precursors. The document is structured to serve as a practical resource for researchers, chemists, and professionals in drug development and materials science. We will dissect the core chemical principles, provide a field-proven experimental protocol, and explain the causality behind critical process parameters. The primary focus is on the robust and widely applicable Kolbe nitrile synthesis, a cornerstone of nucleophilic substitution chemistry.

Introduction: The Significance of Long-Chain Nitriles

Nonadecanenitrile (C₁₉H₃₇N) and other long-chain aliphatic nitriles are valuable chemical intermediates. Their utility stems from the versatile reactivity of the nitrile (-C≡N) group, which can be readily transformed into other critical functional groups, including primary amines (via reduction) and carboxylic acids (via hydrolysis). These derivatives are foundational building blocks for surfactants, lubricants, corrosion inhibitors, and complex pharmaceutical molecules.

The synthesis of nonadecanenitrile from an alkyl halide is a classic and efficient method for carbon chain extension, adding a single carbon atom to the alkyl backbone in a predictable manner.[1][2] This guide focuses on the most prevalent and reliable method: the bimolecular nucleophilic substitution (S(_N)2) reaction between an 18-carbon alkyl halide and an alkali metal cyanide.

Core Principles: The S(_N)2 Pathway to Nitrile Formation

The synthesis of nitriles from alkyl halides is a canonical example of the S(N)2 reaction mechanism.[1][3][4] This pathway involves the direct displacement of a leaving group (the halide) on the alkyl chain by a nucleophile (the cyanide ion).

Key Mechanistic Features:

-

Nucleophile: The cyanide ion (CN⁻) is a potent nucleophile, particularly its carbon atom, which bears a formal negative charge and is readily available for bond formation.[5]

-

Electrophile: The alkyl halide, in this case, 1-bromooctadecane, serves as the electrophile. The carbon atom bonded to the bromine is electron-deficient (δ+) due to the electronegativity of the halogen, making it susceptible to nucleophilic attack.

-

Concerted Mechanism: The reaction proceeds in a single, concerted step. The nucleophile attacks the electrophilic carbon from the backside (180° to the leaving group), as the leaving group departs simultaneously. This process goes through a high-energy transition state where the carbon atom is transiently five-coordinate.

-

Steric Considerations: The S(N)2 mechanism is highly sensitive to steric hindrance. It is most efficient for primary and secondary alkyl halides.[3][4] Tertiary halides are too sterically crowded for the backside attack to occur and will primarily undergo elimination reactions instead.[3] For the synthesis of nonadecanenitrile, a primary alkyl halide is the substrate of choice to maximize yield and purity.

Diagram: S(_N)2 Mechanism for Nonadecanenitrile Synthesis

Caption: The S(_N)2 mechanism for nitrile synthesis.

Strategic Selection of Reagents and Conditions

The success of the synthesis hinges on the judicious selection of the alkyl halide, cyanide source, and solvent. Each choice is made to favor the S(_N)2 pathway and suppress competing side reactions.

The Alkyl Halide: 1-Bromooctadecane

To synthesize nonadecanenitrile (a 19-carbon chain), an 18-carbon alkyl precursor is required. 1-Bromooctadecane (also known as stearyl bromide) is the ideal starting material for several reasons:

-

Primary Halide: As a primary halide, it presents minimal steric hindrance, ensuring a high reaction rate for the S(_N)2 mechanism.[6]

-

Excellent Leaving Group: The bromide ion (Br⁻) is a stable, weak base, making it an excellent leaving group that readily dissociates from the carbon backbone. Bromides are generally more reactive than chlorides in S(_N)2 reactions.[6]

-

Commercial Availability: 1-Bromooctadecane is readily available from various chemical suppliers.[7]

It can be synthesized from stearyl alcohol and hydrogen bromide.[8][9]

The Cyanide Source: Sodium Cyanide (NaCN)

Alkali metal cyanides like sodium cyanide (NaCN) and potassium cyanide (KCN) are the reagents of choice.[10][11]

-

Nucleophilicity: These salts are ionic and fully dissociate in polar solvents to provide a high concentration of the "free" cyanide nucleophile.

-

Minimizing Side Products: The cyanide ion is an ambident nucleophile, meaning it can react through either the carbon or nitrogen atom.[6][12] Reaction at the carbon atom yields the desired nitrile, while reaction at the nitrogen atom yields an isonitrile (R-N≡C) as a side product.[13] With highly ionic sources like NaCN in polar aprotic solvents, the more nucleophilic carbon atom preferentially attacks, significantly minimizing isonitrile formation.[12][13]

CAUTION: Cyanide salts are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Acidification of cyanide salts liberates highly toxic hydrogen cyanide (HCN) gas. A cyanide antidote kit should be readily available.

The Solvent: Dimethyl Sulfoxide (DMSO)

The choice of solvent is arguably the most critical parameter for controlling the outcome of an S(_N)2 reaction.

-

Polar Aprotic Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile are optimal.[6][13] These solvents possess strong dipoles that can effectively solvate the cation (e.g., Na⁺) but have a less-pronounced interaction with the anion (CN⁻). This leaves the cyanide nucleophile "naked" and highly reactive, accelerating the rate of the S(_N)2 reaction.

-

Avoiding Protic Solvents: Protic solvents like water or ethanol must be avoided.[2][10] Their hydroxyl groups can hydrogen-bond with and encapsulate the cyanide ion, reducing its nucleophilicity. Furthermore, they can act as competing nucleophiles, leading to the formation of alcohols or ethers as byproducts.[10]

Field-Proven Experimental Protocol

This protocol details a reliable procedure for the synthesis of nonadecanenitrile on a laboratory scale.

Materials and Equipment

-

Reactants: 1-Bromooctadecane (≥97%), Sodium Cyanide (≥98%), Dimethyl Sulfoxide (anhydrous).

-

Workup Reagents: Deionized water, Diethyl ether (or Ethyl Acetate), Brine (saturated NaCl solution), Anhydrous Magnesium Sulfate (or Sodium Sulfate).

-

Equipment: Round-bottom flask, Reflux condenser, Heating mantle with magnetic stirrer, Separatory funnel, Rotary evaporator, Vacuum distillation apparatus.

Quantitative Data

| Reagent | Molar Mass ( g/mol ) | Moles (equiv.) | Mass / Volume |

| 1-Bromooctadecane | 333.39 | 1.0 | User-defined |

| Sodium Cyanide | 49.01 | 1.2 | Calculated |

| DMSO (anhydrous) | 78.13 | - | Sufficient volume |

| Product: Nonadecanenitrile | 279.50[14] | - | Theoretical Yield |

A slight excess (1.2 equivalents) of sodium cyanide is used to ensure the complete consumption of the alkyl halide and drive the reaction to completion.

Step-by-Step Methodology

-

Reaction Setup: In a certified chemical fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add sodium cyanide (1.2 eq.) followed by anhydrous DMSO. Begin stirring to form a slurry.

-

Initiation: Add 1-bromooctadecane (1.0 eq.) to the stirring slurry at room temperature.

-

Reaction: Heat the mixture to 80-90 °C using a heating mantle. Maintain this temperature and allow the reaction to proceed under reflux for 12-24 hours. The progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting alkyl halide spot.

-

Workup - Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture into a beaker containing a large volume of cold deionized water (approx. 10x the volume of DMSO). This will precipitate the organic product and dissolve the inorganic salts and DMSO.

-

Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the organic layers.

-

Workup - Washing: Wash the combined organic layers sequentially with deionized water (twice) and then with brine. The brine wash helps to remove residual water and break any emulsions.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude nonadecanenitrile.

-

Purification: Due to the high boiling point of the product, purification is best achieved by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol or acetone) to obtain pure nonadecanenitrile.

Diagram: Experimental Workflow

Caption: Step-by-step workflow for nonadecanenitrile synthesis.

Conclusion

The synthesis of nonadecanenitrile from 1-bromooctadecane via the Kolbe nitrile synthesis is a highly efficient and reliable method. By understanding the underlying S(_N)2 mechanism and carefully controlling the reaction conditions—specifically through the use of a primary alkyl halide, an ionic cyanide source, and a polar aprotic solvent—chemists can achieve high yields of the desired product while minimizing unwanted side reactions. The protocol outlined in this guide provides a robust framework for the successful laboratory-scale production of this valuable chemical intermediate.

References

- Filo. (2023, November 3). Synthesis of nitriles by nucleophilic displacement of halide from an alky...

- Organic Chemistry Portal. Nitrile synthesis by C-C coupling (cyanation).

- Subramanian, L. R. One of the most useful transformations in synthetic organic chemistry is the preparation of nitriles by nucleo.

- Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.

- Chemistry Steps. Preparation of Nitriles.

- Chem Help ASAP. (2019, November 12). synthesis of nitriles through cyanide SN2 reactions.

-

Chemguide. the preparation of nitriles. Retrieved from [Link]

-

Wikipedia. Kolbe nitrile synthesis. Retrieved from [Link]

- Journal of the American Chemical Society. (2024, July 18). Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method.

-

Chemistry LibreTexts. (2023, January 22). Preparation of Nitriles. Retrieved from [Link]

- The Journal of Organic Chemistry. Notes- Aliphatic Nitriles from Alkyl Chlorides.

-

National Institutes of Health. A Simple Synthesis of Nitriles from Aldoximes. Retrieved from [Link]

-

CK-12 Foundation. How are alkyl cyanides prepared? - Equation. Retrieved from [Link]

- Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration.

- Organic Chemistry. (2021, April 15). 20.11 Synthesis and Reactions of Nitriles.

-

Cheméo. Chemical Properties of Nonadecanenitrile (CAS 28623-46-3). Retrieved from [Link]

-

PubChem. 1-Bromooctadecane | C18H37Br | CID 8218. Retrieved from [Link]

- Organic Mechanism. (2012, April 10). SN2 Reaction Alkyl Halide to Nitrile 009.

-

ResearchGate. Nitrile Synthesis through Catalyzed Cascades Involving Acid–Nitrile Exchange | Request PDF. Retrieved from [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of nitriles by nucleophilic displacement of halide from an alky.. [askfilo.com]

- 4. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Thieme E-Books & E-Journals [thieme-connect.de]

- 7. 1-Bromooctadecane | 112-89-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. echemi.com [echemi.com]

- 9. 1-Bromooctadecane | 112-89-0 [chemicalbook.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. ck12.org [ck12.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 14. Nonadecanenitrile (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

"Nonadecanenitrile CAS number and molecular structure"

An In-Depth Technical Guide to Nonadecanenitrile (CAS: 28623-46-3)

Introduction

Nonadecanenitrile, also known by synonyms such as Octadecyl Cyanide and Stearyl Cyanide, is a long-chain aliphatic nitrile.[1][2][3] Its structure, comprising a nineteen-carbon chain terminating in a nitrile group, imparts specific physicochemical properties that make it a valuable intermediate in organic synthesis and a subject of interest in materials science. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, reactivity, and safety protocols, tailored for professionals in research and chemical development.

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all chemical research. Nonadecanenitrile is unambiguously identified by its CAS Registry Number.

1.1. Core Identifiers The primary identifier for this compound is its CAS number: 28623-46-3 .[1][3][4][5]

Key molecular and structural identifiers are summarized below:

| Identifier | Value | Source |

| Molecular Formula | C19H37N | [1][4][6][7] |

| Molecular Weight | 279.51 g/mol | [1][4][7] |

| IUPAC Name | nonadecanenitrile | [4][7] |

| Synonyms | Octadecyl Cyanide, Stearyl Cyanide, 1-Cyanooctadecane | [1][2][3][7] |

| SMILES | CCCCCCCCCCCCCCCCCCC#N | [2][6][7] |

| InChIKey | MVDGSHXQMOKTDJ-UHFFFAOYSA-N | [2][3][6] |

1.2. Molecular Structure Diagram

The molecular structure consists of a saturated 18-carbon chain (octadecyl group) attached to the carbon of a cyano (-C≡N) group.

Caption: 2D skeletal structure of Nonadecanenitrile.

Physicochemical Properties

The physical and chemical properties of Nonadecanenitrile are dictated by its long, nonpolar alkyl chain and the polar nitrile terminus.

| Property | Value | Unit | Source(s) |

| Melting Point | 43 | °C | [1] |

| Molecular Weight | 279.5038 | g/mol | [3][8] |

| Water Solubility | Practically insoluble | - | [1] |

| XlogP (Predicted) | 8.5 | - | [6] |

| Kovats Retention Index (Semi-standard non-polar) | 2208 | - | [7] |

Synthesis and Purification

3.1. Scientific Rationale for Synthesis

The most direct and common method for synthesizing long-chain aliphatic nitriles like Nonadecanenitrile is through a nucleophilic substitution reaction (typically SN2). This involves reacting a long-chain alkyl halide with an alkali metal cyanide. The choice of 1-bromooctadecane as the starting material is strategic; bromine is an excellent leaving group, facilitating the displacement by the cyanide anion (CN-), which is a potent nucleophile. A polar aprotic solvent like DMSO is employed to solvate the cation (e.g., Na+) while leaving the cyanide nucleophile relatively "bare" and highly reactive, thus accelerating the reaction rate.

3.2. Representative Experimental Protocol: Synthesis via Nucleophilic Substitution

This protocol describes a representative synthesis from 1-bromooctadecane and sodium cyanide.

Workflow Diagram:

Caption: Experimental workflow for the synthesis of Nonadecanenitrile.

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve sodium cyanide (1.1 equivalents) in anhydrous dimethyl sulfoxide (DMSO).

-

Addition of Reactant: Slowly add 1-bromooctadecane (1.0 equivalent) to the stirred solution at room temperature.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyl halide is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product and dissolve inorganic salts.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

-

Washing: Combine the organic extracts and wash sequentially with water and then brine to remove residual DMSO and salts.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate the solvent using a rotary evaporator to yield the crude Nonadecanenitrile.

-

Purification: The crude product, a waxy solid at room temperature, can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Chemical Reactivity and Potential Applications

The nitrile group is a versatile functional group that serves as a gateway to several other classes of compounds. The long alkyl chain makes Nonadecanenitrile a precursor for amphiphilic molecules.

Key Reactions:

-

Hydrolysis: Acid- or base-catalyzed hydrolysis of the nitrile group yields nonadecanoic acid, a long-chain carboxylic acid.

-

Reduction: Catalytic hydrogenation (e.g., H2/Ni) or chemical reduction with agents like lithium aluminum hydride (LiAlH4) reduces the nitrile to nonadecylamine, a primary amine.

-

Grignard Reaction: Reaction with a Grignard reagent (R-MgBr) followed by acidic workup produces a ketone.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Nonadecanenitrile (CAS 28623-46-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Nonadecanenitrile [webbook.nist.gov]

- 4. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 5. NONADECANENITRILE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. PubChemLite - Nonadecanenitrile (C19H37N) [pubchemlite.lcsb.uni.lu]

- 7. Nonadecanenitrile | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Nonadecanenitrile [webbook.nist.gov]

A Comprehensive Guide to the Systematic Nomenclature and Properties of Nonadecanenitrile

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Systematic nomenclature is the bedrock of chemical communication, ensuring precision and eliminating ambiguity in scientific discourse. This technical guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) naming convention for the long-chain aliphatic nitrile commonly referred to as octadecyl cyanide. We will deconstruct the IUPAC rules to arrive at its correct systematic name, Nonadecanenitrile , and differentiate it from related common names and synonyms. Furthermore, this guide will present key physicochemical properties, a representative synthetic protocol, and visual diagrams to create a comprehensive resource for professionals in the chemical and pharmaceutical sciences.

The Imperative of Precision: Unraveling IUPAC Nomenclature for Nitriles

In the intricate landscape of organic chemistry, the ability to name a molecule unambiguously is paramount. The IUPAC system provides a logical and universally accepted framework for this purpose. For aliphatic nitriles (R-C≡N), the naming convention is systematic and rooted in the identification of the longest continuous carbon chain that includes the carbon atom of the nitrile functional group.[1][2][3]

The fundamental principle is to treat the nitrile as the principal functional group, which dictates the suffix of the compound's name. The steps to determine the IUPAC name are as follows:

-

Identify the Principal Functional Group: The compound is an alkyl cyanide, containing the cyano group (-C≡N). According to IUPAC rules, this functional group is named with the suffix "-nitrile".[4][5]

-

Determine the Parent Alkane: The longest carbon chain, inclusive of the nitrile carbon, forms the basis of the name. The term "octadecyl" refers to an 18-carbon alkyl chain (C₁₈H₃₇-).

-

Count the Total Carbons: When the octadecyl group is attached to the cyanide group, the carbon from the -CN group is included in the total count for the parent alkane.[6][7] Therefore, the total number of carbons in the main chain is 18 (from the octadecyl group) + 1 (from the nitrile group), which equals 19.

-

Name the Parent Alkane: An alkane with 19 carbon atoms is named nonadecane .

-

Assemble the IUPAC Name: The suffix "-e" from the alkane name is dropped and replaced with "-nitrile".[2][3] This leads to the systematic IUPAC name: Nonadecanenitrile .[8][9]

This systematic approach contrasts with radicofunctional nomenclature (e.g., "octadecyl cyanide"), which names the alkyl group and the functional group as separate words, a practice that is less preferred in modern IUPAC standards for generating unambiguous names.[10]

Visualizing the Nomenclature

To further clarify the naming process, the following diagram illustrates the structure and numbering of Nonadecanenitrile.

Caption: IUPAC numbering for Nonadecanenitrile, starting from the nitrile carbon.

Compound Identification and Physicochemical Properties

A clear identification of a chemical substance involves more than its IUPAC name. Common names, registry numbers, and physical properties are crucial for laboratory practice and regulatory compliance. Nonadecanenitrile is also known by synonyms such as n-Nonadecanonitrile and 1-Cyanooctadecane.[8][11] It is important to distinguish it from "Stearonitrile," which is the common name for Octadecanenitrile (an 18-carbon nitrile).[12][13][14]

The table below summarizes key identifiers and properties for Nonadecanenitrile.

| Property | Value | Source(s) |

| IUPAC Name | Nonadecanenitrile | [8][9] |

| Synonyms | Octadecyl cyanide, 1-Cyanooctadecane | [8] |

| CAS Number | 28623-46-3 | [8][9] |

| Molecular Formula | C₁₉H₃₇N | [8] |

| Molecular Weight | 279.5 g/mol | [8] |

| Melting Point | 43°C | [11] |

| Boiling Point | 387.27°C (estimated) | [11] |

| Solubility | Practically insoluble in water | [11] |

Experimental Protocol: Synthesis of Nonadecanenitrile

To provide practical context, this section outlines a standard laboratory procedure for the synthesis of Nonadecanenitrile. The synthesis is a classic example of a nucleophilic substitution reaction, specifically a Kolbe nitrile synthesis, where a halide is displaced by a cyanide ion.

Reaction: CH₃(CH₂)₁₇Br + NaCN → CH₃(CH₂)₁₇CN + NaBr (1-Bromooctadecane + Sodium Cyanide → Nonadecanenitrile + Sodium Bromide)

Materials and Reagents:

-

1-Bromooctadecane (Stearyl bromide)

-

Sodium Cyanide (NaCN)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromooctadecane (e.g., 0.05 mol).

-

Solvent and Reagent Addition: Add anhydrous DMSO (100 mL) to the flask. With vigorous stirring, add finely powdered Sodium Cyanide (e.g., 0.06 mol, a slight excess). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

-

Reaction Conditions: Heat the reaction mixture to 90-100°C using a heating mantle. Maintain this temperature and continue stirring for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 200 mL of cold deionized water.

-

Extraction: Extract the aqueous phase three times with diethyl ether (3 x 75 mL). Combine the organic extracts.

-

Washing: Wash the combined organic layer with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMSO and salts.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the mixture to remove the drying agent.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude Nonadecanenitrile can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Synthesis Workflow Diagram

Sources

- 1. According to IUPAC nomenclature, alkyl cyanides are named as ... ........ . [allen.in]

- 2. Nitrile nomenclature [quimicaorganica.org]

- 3. 20.1 Naming Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. Video: Nomenclature of Carboxylic Acid Derivatives: Amides and Nitriles [jove.com]

- 5. Naming Nitriles - Chemistry Steps [chemistrysteps.com]

- 6. Cyanide: Introduction, Nomenclature, Properties, Use, Toxicity in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Nonadecanenitrile | C19H37N | CID 98566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. N-NONADECANONITRILE price,buy N-NONADECANONITRILE - chemicalbook [chemicalbook.com]

- 12. Octadecanenitrile | C18H35N | CID 12532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. STEARONITRILE | 638-65-3 [amp.chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of Nonadecanenitrile

Foreword: The Analytical Imperative for Long-Chain Nitriles

In the landscape of drug development, fine chemicals, and materials science, the precise characterization of long-chain aliphatic molecules is paramount. Nonadecanenitrile (C₁₉H₃₇N), a saturated nineteen-carbon nitrile, serves as a valuable intermediate and building block. Its long alkyl chain and terminal nitrile group impart specific chemical and physical properties that are harnessed in a variety of applications. The unambiguous identification and purity assessment of nonadecanenitrile, therefore, are critical quality control steps that rely on a suite of advanced spectroscopic techniques.

This technical guide provides a comprehensive exploration of the spectral data of nonadecanenitrile, offering in-depth analysis and field-proven insights into its mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy profiles. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to acquire and interpret spectral data for this and similar long-chain aliphatic nitriles.

Molecular Identity and Physicochemical Properties

A foundational understanding of the molecule is essential before delving into its spectral characteristics.

| Property | Value | Source |

| Chemical Formula | C₁₉H₃₇N | PubChem[1] |

| Molecular Weight | 279.51 g/mol | PubChem[1] |

| IUPAC Name | Nonadecanenitrile | PubChem[1] |

| Synonyms | Octadecyl cyanide, Stearyl cyanide | PubChem[1] |

| CAS Number | 28623-46-3 | PubChem[1] |

| Physical State | Waxy solid |

Mass Spectrometry: Unraveling the Fragmentation Tapestry

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of a molecule by analyzing its fragmentation pattern upon ionization. For long-chain alkanes and their derivatives, electron ionization (EI) is a common technique.

Expected Fragmentation of Nonadecanenitrile

The mass spectrum of a long-chain aliphatic nitrile like nonadecanenitrile is expected to be characterized by a series of cleavage events along the alkyl chain. The molecular ion peak (M⁺) for long-chain alkanes can be weak or even absent[2]. A characteristic feature in the mass spectra of nitriles is often a weak M-1 peak, resulting from the loss of an alpha-hydrogen. The fragmentation of the long alkyl chain typically results in clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups[2].

The fragmentation of nonadecanenitrile (MW = 279.5) is dominated by the cleavage of C-C bonds along the hydrocarbon chain. This results in a series of carbocation fragments. The most stable fragments will produce the most abundant peaks.

A proposed fragmentation pathway is visualized below:

Caption: Proposed electron ionization fragmentation of nonadecanenitrile.

Analysis of GC-MS Data

Gas chromatography-mass spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like nonadecanenitrile. The gas chromatograph separates the components of a mixture before they are introduced into the mass spectrometer.

Key Spectral Features from GC-MS:

While the full mass spectrum for nonadecanenitrile is not publicly available in its entirety, data from the NIST Mass Spectrometry Data Center indicates the following prominent peaks:

-

m/z 43: This is often a base peak and corresponds to the propyl fragment [C₃H₇]⁺ or an isopropyl fragment.

-

m/z 57: This peak corresponds to the butyl fragment [C₄H₉]⁺.

-

m/z 41: This fragment is likely the allyl cation [C₃H₅]⁺, formed via rearrangement.

These low-mass fragments are characteristic of the fragmentation of a long alkyl chain.

Experimental Protocol for GC-MS Analysis

This protocol provides a robust starting point for the GC-MS analysis of nonadecanenitrile. Optimization may be required based on the specific instrumentation and sample matrix.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for the analysis of long-chain hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

Procedure:

-

Sample Preparation: Dissolve 1-5 mg of nonadecanenitrile in 1 mL of a high-purity solvent such as hexane or ethyl acetate.

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp to 300 °C at a rate of 15 °C/min.

-

Hold at 300 °C for 10 minutes.

-

-

Injection Volume: 1 µL with a split ratio of 20:1.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Self-Validation:

-

Internal Standard: For quantitative analysis, co-inject a known amount of an internal standard (e.g., a deuterated long-chain alkane) that has a similar retention time but a different mass spectrum.

-

Blank Analysis: Run a solvent blank before and after the sample to ensure no carryover or contamination.

-

Replicate Injections: Perform at least two injections of the same sample to verify the reproducibility of the retention time and mass spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the connectivity and chemical environment of the atoms in nonadecanenitrile.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of nonadecanenitrile is expected to be relatively simple, dominated by the signals of the long alkyl chain.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (C19) | ~0.88 | Triplet (t) | 3H |

| -(CH₂)₁₅- (C4-C18) | ~1.25 | Multiplet | 30H |

| -CH₂- (C3) | ~1.46 | Multiplet | 2H |

| -CH₂-CN (C2) | ~2.32 | Triplet (t) | 2H |

Causality of Chemical Shifts:

-

The terminal methyl group (C19) is the most shielded and thus appears at the lowest chemical shift, split into a triplet by the adjacent methylene group.

-

The long chain of methylene groups (C4-C18) are in very similar chemical environments, leading to a large, overlapping multiplet around 1.25 ppm.

-

The methylene group at C3 is slightly deshielded by the proximity of the electron-withdrawing nitrile group and is expected to appear as a multiplet.

-

The methylene group alpha to the nitrile (C2) is the most deshielded of the alkyl protons due to the anisotropic effect and electron-withdrawing nature of the C≡N bond, and will appear as a triplet, coupled to the protons on C3.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom. Due to the length of the alkyl chain, some signals of the central methylene carbons are expected to overlap.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

| C≡N (C1) | ~119 |

| CH₂ -CN (C2) | ~17 |

| CH₂ (C3) | ~25 |

| -(CH₂)₁₃- (C4-C16) | ~29-30 |

| CH₂ (C17) | ~32 |

| CH₂ (C18) | ~23 |

| CH₃ (C19) | ~14 |

Causality of Chemical Shifts:

-

The nitrile carbon (C1) is significantly deshielded and appears in the characteristic region for nitriles.

-

The alpha-carbon (C2) is found at a relatively low chemical shift.

-

The carbons of the long methylene chain (C4-C16) have very similar chemical shifts, resulting in a dense cluster of peaks around 29-30 ppm. Subtle differences in the chemical shifts of these carbons can sometimes be resolved with high-field NMR instruments[3].

-

The terminal methyl carbon (C19) is the most shielded carbon and appears at the highest field (lowest ppm value).

Experimental Protocol for NMR Analysis

Due to the waxy nature of nonadecanenitrile, appropriate sample preparation is crucial for obtaining high-resolution NMR spectra.

Caption: Workflow for NMR analysis of nonadecanenitrile.

Instrumentation:

-

High-resolution NMR spectrometer (400 MHz or higher).

-

5 mm NMR tubes.

Procedure:

-

Sample Preparation:

-

Accurately weigh 20-30 mg of nonadecanenitrile into a small vial.

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently warm the vial in a water bath to ensure complete dissolution of the waxy solid.

-

Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 4 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 5 seconds (to ensure proper relaxation of all carbons for accurate integration, if needed).

-

Self-Validation:

-

Solvent Signal: The residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H, δ ≈ 77.16 ppm for ¹³C) serves as a secondary chemical shift reference.

-

Internal Standard: The TMS signal should be a sharp singlet at 0 ppm in both ¹H and ¹³C spectra.

-

DEPT Experiments: Distortionless Enhancement by Polarization Transfer (DEPT-90 and DEPT-135) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups in the ¹³C spectrum, confirming assignments.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Characteristic Absorptions of Nonadecanenitrile

The IR spectrum of nonadecanenitrile is expected to be dominated by the absorptions of the alkyl chain and the characteristic nitrile stretch.

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| C≡N | ~2245 | Strong, Sharp | Stretching |

| C-H (sp³) | 2850-2960 | Strong | Stretching |

| CH₂ | ~1465 | Medium | Bending (Scissoring) |

| CH₃ | ~1375 | Medium | Bending (Symmetric) |

Causality of Absorptions:

-

The C≡N stretch is a highly characteristic and intense absorption in the relatively uncluttered region of the spectrum, making it a definitive marker for the nitrile functional group[4]. For saturated nitriles, this peak typically appears between 2260 and 2240 cm⁻¹[4].

-

The strong absorptions in the 2850-2960 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the long alkyl chain.

-

The CH₂ scissoring and CH₃ symmetric bending vibrations provide further confirmation of the aliphatic nature of the molecule.

Experimental Protocol for ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a convenient sampling technique for solid and waxy samples, requiring minimal sample preparation.

Sources

A Technical Guide to the Solubility and Stability of Long-Chain Nitriles in Pharmaceutical Development

Abstract

Long-chain nitriles represent a pivotal class of molecules in modern drug development. Their unique physicochemical properties, conferred by the linear and polar cyano group attached to a lipophilic alkyl chain, present both opportunities and challenges in formulation and drug delivery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the critical solubility and stability characteristics of these compounds. We will delve into the theoretical underpinnings of their behavior in various solvent systems and under common stress conditions, supported by field-proven experimental protocols and data interpretation strategies. This guide is designed to be a practical resource, bridging fundamental chemistry with the rigorous demands of pharmaceutical development.

The Physicochemical Landscape of Long-Chain Nitriles

The nitrile functional group (–C≡N) is a potent modulator of a molecule's properties. Its strong dipole moment and linear geometry significantly influence intermolecular interactions.[1][2] In long-chain nitriles, a delicate balance exists between the polarity of the cyano head and the nonpolar nature of the alkyl tail.

-

Polarity and Dipole Moment : The triple bond between carbon and the highly electronegative nitrogen atom creates a strong dipole, rendering nitriles polar compounds.[1] This polarity governs their interaction with solvents and their intrinsic solubility.

-

Hydrogen Bonding : While nitriles cannot hydrogen bond with themselves, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor.[2] This is a critical factor in their solubility in protic solvents like water.

-

Chain Length and Lipophilicity : As the alkyl chain length increases, the nonpolar character of the molecule dominates. This increased lipophilicity systematically reduces solubility in aqueous media but enhances it in nonpolar organic solvents.[3]

This interplay of opposing characteristics is fundamental to understanding and predicting the behavior of long-chain nitriles in various pharmaceutical matrices.

Solubility Profile: From Theory to Practice

A thorough understanding of a compound's solubility is a cornerstone of successful drug development, impacting everything from in vitro assay reliability to in vivo bioavailability.[4][5] For long-chain nitriles, solubility is highly dependent on the chosen solvent system.

Aqueous Solubility

The aqueous solubility of long-chain nitriles is generally low and decreases significantly with increasing chain length. While shorter-chain nitriles like acetonitrile are miscible with water, the hydrophobic alkyl chain of their longer counterparts disrupts the strong hydrogen bonding network between water molecules, making dissolution energetically unfavorable.[6]

Organic Solvent Solubility

Long-chain nitriles typically exhibit good solubility in a range of common organic solvents. The choice of solvent is critical for processes such as synthesis, purification, and formulation.[7]

Table 1: Representative Solubility Trends of Long-Chain Nitriles

| Solvent | Dielectric Constant (approx.) | Predominant Intermolecular Forces | Expected Solubility Trend for Long-Chain Nitriles | Rationale |

| Hexane | 1.9 | Van der Waals forces | High | "Like dissolves like"; the long nonpolar alkyl chain interacts favorably with the nonpolar solvent. |

| Toluene | 2.4 | Van der Waals, π-π stacking | High | Favorable interactions with the alkyl chain. |

| Dichloromethane | 9.1 | Dipole-dipole, Van der Waals | High | The moderate polarity can solvate both the polar nitrile head and the nonpolar tail. |

| Acetone | 21 | Dipole-dipole | Moderate to High | Good solvation of the polar nitrile group. |

| Acetonitrile | 38 | Dipole-dipole | Moderate to High | Similar polarity to the nitrile functional group.[8] |

| Methanol | 33 | Hydrogen bonding, Dipole-dipole | Moderate to Low | The solvent's strong hydrogen bonding network is disrupted by the long alkyl chain. |

| Water | 80 | Hydrogen bonding, Dipole-dipole | Very Low | The high energy cost of breaking water-water hydrogen bonds is not compensated by interactions with the nonpolar chain. |

Experimental Protocol: Kinetic Solubility Assay

The kinetic solubility assay is a high-throughput method used in early drug discovery to estimate a compound's solubility.[4][9] It measures the concentration at which a compound, rapidly precipitated from a DMSO stock solution into an aqueous buffer, remains in solution.[6]

Methodology:

-

Stock Solution Preparation : Prepare a 10-20 mM stock solution of the long-chain nitrile in 100% DMSO.[6]

-

Plate Setup : Using a 96-well microtiter plate, add a small volume (e.g., 2-5 µL) of the DMSO stock solution to the wells of the assay plate.

-

Buffer Addition : Add the desired aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) to each well to achieve a range of final compound concentrations. The final DMSO concentration should typically be kept below 2%.

-

Incubation : Cover the plate and shake at room temperature (or 37°C) for a defined period, typically 1-2 hours.[9]

-

Separation of Undissolved Compound :

-

Quantification :

-

Transfer the clear supernatant to a new 96-well plate.

-

Prepare a calibration curve by diluting the DMSO stock solution in a 1:1 mixture of acetonitrile and water.[11]

-

Analyze the supernatant and calibration standards by UHPLC-UV or LC-MS/MS to determine the concentration of the dissolved nitrile.[4][10]

-

Data Interpretation: The highest concentration at which the compound remains in solution is reported as its kinetic solubility.

Stability Assessment: Uncovering Degradation Pathways

The nitrile group is generally considered metabolically stable.[2] However, under forced conditions, it can be susceptible to degradation, primarily through hydrolysis. A comprehensive forced degradation study is mandated by regulatory agencies like the ICH to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12][13]

Hydrolytic Degradation

Hydrolysis is the most significant degradation pathway for nitriles, proceeding via an amide intermediate to yield a carboxylic acid and ammonia.[14] This reaction can be catalyzed by both acid and base.[12][15]

Under acidic conditions, the reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. This is followed by a nucleophilic attack by water, a series of proton transfers to form a protonated amide, and subsequent hydrolysis of the amide to the carboxylic acid.[13]

Caption: Acid-catalyzed hydrolysis pathway of a nitrile.

In basic conditions, the strongly nucleophilic hydroxide ion directly attacks the electrophilic carbon of the nitrile group. Subsequent protonation by water forms an imidic acid, which tautomerizes to an amide. Under harsh basic conditions, the amide is further hydrolyzed to a carboxylate salt.[12]

Caption: Base-catalyzed hydrolysis pathway of a nitrile.

Experimental Protocol: Forced Hydrolysis Study

Objective : To evaluate the stability of a long-chain nitrile in acidic and basic solutions.

Materials :

-

Long-chain nitrile API

-

0.1 M to 1 M Hydrochloric Acid (HCl)[15]

-

0.1 M to 1 M Sodium Hydroxide (NaOH)[15]

-

Co-solvent if necessary (e.g., acetonitrile, methanol), pre-tested for inertness

-

HPLC or LC-MS/MS system

Methodology :

-

Sample Preparation : Prepare a stock solution of the nitrile at a known concentration (e.g., 1 mg/mL) in a suitable co-solvent if it is not soluble directly in the aqueous media.

-

Acid Hydrolysis :

-

Add an aliquot of the stock solution to a volume of 0.1 M HCl in a sealed vial.

-

Store the vial at a controlled temperature (e.g., 60°C).[15]

-

Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

-

Immediately neutralize the sample with an equivalent amount of NaOH to stop the reaction. Dilute with mobile phase for analysis.

-

-

Base Hydrolysis :

-

Repeat the procedure from step 2, using 0.1 M NaOH instead of HCl.

-

Neutralize the withdrawn samples with an equivalent amount of HCl.

-

-

Control Sample : Prepare a control sample in purified water (and co-solvent if used) and store it under the same temperature conditions.

-

Analysis : Analyze all samples, including a t=0 sample, by a validated stability-indicating HPLC or LC-MS/MS method. Quantify the remaining parent nitrile and any degradation products formed. The goal is to achieve 5-20% degradation of the active ingredient.[12]

Photostability

As per ICH Q1B guidelines, photostability testing is essential to determine if light exposure results in unacceptable changes to the drug substance.[16][17]

Experimental Protocol: Photostability Testing

-

Sample Preparation : Place a thin layer of the solid long-chain nitrile powder in a chemically inert, transparent dish. Prepare a solution of the nitrile in an inert solvent.

-

Exposure : Expose the solid and solution samples to a light source that produces a combination of UV and visible light. The overall illumination should be not less than 1.2 million lux hours, and the integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.[17][18]

-

Dark Control : Protect an identical set of samples from light with aluminum foil and store them under the same temperature and humidity conditions to serve as dark controls.

-

Analysis : After the exposure period, compare the exposed samples to the dark controls. Analyze for any physical changes (e.g., color) and quantify the parent compound and any photodegradants by HPLC.[19]

Thermal and Oxidative Stability

Thermal stability is assessed to understand the effect of temperature on the drug substance, which is critical for determining appropriate storage and shipping conditions.[20]

Experimental Protocol: Thermogravimetric Analysis (TGA)

-

Instrument Setup : Calibrate the TGA instrument. Purge with an inert gas (e.g., nitrogen) to prevent oxidation.[21]

-

Sample Preparation : Place a small, accurately weighed amount of the long-chain nitrile (typically 5-10 mg) into a TGA pan (e.g., aluminum or platinum).

-

Heating Program : Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant rate (e.g., 10°C/min).[21]

-

Data Analysis : The TGA curve plots weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition.[22] DSC can be run concurrently to identify endothermic (melting) and exothermic (decomposition) events.[23]

Oxidative degradation can be a concern for molecules with susceptible functional groups. While the nitrile group itself is relatively robust, other parts of the molecule or impurities could be prone to oxidation.[24][25]

Experimental Protocol: Forced Oxidation Study

-

Sample Preparation : Prepare a solution of the long-chain nitrile.

-

Stress Condition : Add a solution of an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), to the nitrile solution.

-

Incubation : Store the mixture at room temperature or slightly elevated temperature for a defined period (e.g., 24 hours).

-

Analysis : Analyze the sample by a stability-indicating HPLC method to quantify the parent compound and any oxidative degradants.[26]

Analytical Methodologies for Quantification

Robust analytical methods are essential for accurately quantifying long-chain nitriles and their degradation products. High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS/MS), is the technique of choice.[8][27]

Caption: General workflow for stability sample analysis.

HPLC-UV Method Development

A typical stability-indicating method for a long-chain nitrile would involve:

-

Column : A C18 reversed-phase column is often suitable, providing good retention for lipophilic compounds.[26]

-

Mobile Phase : A gradient of water (often with a modifier like 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.[26]

-

Detection : UV detection at a wavelength where the nitrile or its chromophoric components absorb.

-

Validation : The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[1]

LC-MS/MS for Enhanced Specificity and Sensitivity

For identifying and quantifying low-level degradation products, LC-MS/MS is indispensable. It provides molecular weight and structural information, which is crucial for elucidating degradation pathways.[28][29][30] Selected Reaction Monitoring (SRM) can be used for highly specific and sensitive quantification of the parent nitrile and its expected carboxylic acid degradant.[28][31]

Conclusion and Future Perspectives

The successful development of pharmaceuticals containing long-chain nitriles hinges on a profound understanding of their solubility and stability. The interplay between the polar cyano group and the nonpolar alkyl chain dictates their behavior in both aqueous and organic environments. While generally stable, the potential for hydrolysis under acidic or basic conditions necessitates rigorous forced degradation studies to ensure product quality, safety, and efficacy.

The protocols and methodologies outlined in this guide provide a robust framework for characterizing these critical attributes. By integrating theoretical principles with systematic experimental evaluation, researchers can navigate the challenges associated with these molecules, paving the way for the development of novel and effective therapeutics. As drug discovery continues to explore more complex chemical space, the versatile nitrile group will undoubtedly remain a key functional moiety, making the principles discussed herein of enduring relevance.[32][33]

References

-

AxisPharm. Kinetic Solubility Assays Protocol.

-

Li, L. O., Kienesberger, P. C., et al. (2012). Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring. NIH.

- Jain, D., & Basniwal, P. K. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Drug Development and Research.

- Magdeburg, J., et al. (2005).

- Pawar, S., & Gholap, A. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.

- Rani, S., & Singh, A. (2019). Development of forced degradation and stability indicating studies of drugs—A review.

-

Magdeburg, J., et al. (2005). LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications.

-

BioDuro. ADME Solubility Assay.

- White, K., & Presley, C. (2025). Kinetic Solubility 96–Well Protocol. Warren Center for Neuroscience Drug Discovery.

- Lan, R., et al. (2020). High-Throughput Profiling of Long Chain Fatty Acids and Oxylipins by LC–MS. LCGC North America.

-

Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds.

- Sharma, M. C. (2016).

- De Biase, I., et al. (2022). Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry.

-

Enamine. Shake-Flask Aqueous Solubility Assay.

-

Sharp. (2025). Forced degradation studies: A critical lens into pharmaceutical stability.

-

LibreTexts Chemistry. (2022). 2.8: Thermal Analysis.

-

ResearchGate. (2024). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.

-

ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.

- Smoliński, A., et al. (2017). Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. PMC - NIH.

- Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. PubMed.

-

Atlas-MTS. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions.

-

Lab Manager. (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques.

-

European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.

- IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.

- Green Chemistry (RSC Publishing). Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources.

- Wang, Y., et al. (2019). Enzymatic Degradation of Aliphatic Nitriles by Rhodococcus Rhodochrous BX2, a Versatile Nitrile-Degrading Bacterium. PubMed.

- IJCRT.org. (2024).

-

IIT Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC).

- IJRPR. (2023). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.

- MDPI. (2022).

-

ACS Publications. (2014). Visible-Light-Driven Aerobic Oxidation of Amines to Nitriles over Hydrous Ruthenium Oxide Supported on TiO2.

- Pharmacia. (2020).

- IJPPR. (2021).

- Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.

- Egelkamp, R., et al. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Microbiology.

- Bradley, J-C., et al. (2010).

-

AGC Pharma Chemicals. Challenges and solutions in the synthesis of APIs.

- Gowramma, B., et al. (2010). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC - NIH.

-

Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration.

- da Silva, A. B., et al. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central.

- Joshi, D. R., & Adhikari, N. (2019). An Overview on Common Organic Solvents and Their Toxicity.

- ChemRxiv.

Sources

- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. enamine.net [enamine.net]

- 5. agcpharmachemicals.com [agcpharmachemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. journaljpri.com [journaljpri.com]

- 8. ijcrt.org [ijcrt.org]

- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. rjptonline.org [rjptonline.org]

- 13. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 14. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]

- 15. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 17. ema.europa.eu [ema.europa.eu]

- 18. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]

- 19. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mt.com [mt.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 23. Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 26. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]

- 27. ijpsjournal.com [ijpsjournal.com]

- 28. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 29. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]

- 30. chromatographyonline.com [chromatographyonline.com]

- 31. pubs.acs.org [pubs.acs.org]

- 32. mdpi.com [mdpi.com]

- 33. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Characterization of n-Nonadecanonitrile

Foreword: The Scientific Imperative for Rigorous Characterization

In the landscape of drug discovery and materials science, the introduction of a novel or lesser-known chemical entity necessitates a foundational understanding of its intrinsic properties. n-Nonadecanonitrile (C₁₉H₃₇N), a long-chain aliphatic nitrile, represents such a molecule with potential yet to be fully unlocked. Its characterization is not merely an academic exercise but a critical step in establishing its identity, purity, and potential for future applications, be it as a pharmaceutical intermediate, a component in novel polymers, or a probe in biological systems. This guide provides a comprehensive, experience-driven approach to the initial characterization of n-nonadecanonitrile, emphasizing not just the "how" but the "why" behind each methodological choice. Our philosophy is one of self-validation, where each step of the characterization process builds upon the last, creating a cohesive and trustworthy data package.

Foundational Physicochemical Properties of n-Nonadecanonitrile

A thorough characterization begins with the fundamental physical and chemical properties of the molecule. This data is essential for everything from selecting appropriate analytical techniques to designing safe handling procedures.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₃₇N | [1] |

| Molecular Weight | 279.5 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 43°C | [2] |

| Boiling Point (estimated) | 387.27°C | [2] |

| Water Solubility | Practically insoluble | [2] |

| Density (estimated) | 0.8522 g/cm³ | [2] |

| Refractive Index (estimated) | 1.4415 | [2] |

| Synonyms | Stearyl cyanide, 1-Cyanooctadecane, n-Octadecyl cyanide | [2] |

Expert Insight: The long, saturated alkyl chain (C₁₈H₃₇) dominates the physical properties of n-nonadecanonitrile, rendering it a waxy solid at room temperature with very low polarity. Its insolubility in water and solubility in nonpolar organic solvents is a direct consequence of this lipophilic character. This is a critical consideration for selecting solvents for synthesis, purification, and analysis.

Synthesis of n-Nonadecanonitrile: A Validated Approach

For a comprehensive characterization, it is often necessary to synthesize the compound of interest. This not only provides a pure sample for analysis but also deepens the understanding of its chemical reactivity. A common and effective method for the synthesis of long-chain nitriles is the nucleophilic substitution of an alkyl halide with a cyanide salt.

Synthesis Workflow

Caption: Workflow for the synthesis of n-nonadecanonitrile.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks to ensure the reaction is proceeding as expected and the final product is of high purity.

Materials:

-

1-Bromooctadecane (Stearyl bromide)

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 1-bromooctadecane (1 equivalent) in anhydrous DMSO.

-

Addition of Cyanide: Carefully add sodium cyanide (1.5 equivalents) to the stirred solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to 90°C and stir under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 24 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-